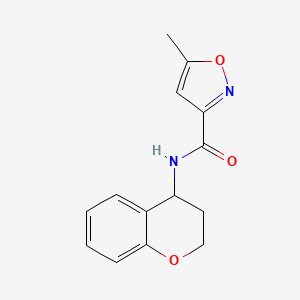
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Additionally, it has been found to exhibit potent antioxidant activity and can protect cells from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is its versatility in various laboratory experiments. It can be used as a fluorescent probe for imaging studies, as well as a potential therapeutic agent for various diseases. However, its limitations include its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide. One potential area of study is its use as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Finally, studies are needed to explore its potential use in combination with other drugs for enhanced therapeutic efficacy.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is a promising compound with potential applications in various fields of science. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a fluorescent probe, make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for potential therapeutic use.
Synthesis Methods
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide involves the condensation of 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid with 4-hydroxycoumarin in the presence of a suitable coupling agent. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-8-12(16-19-9)14(17)15-11-6-7-18-13-5-3-2-4-10(11)13/h2-5,8,11H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUBIOUIMJWGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

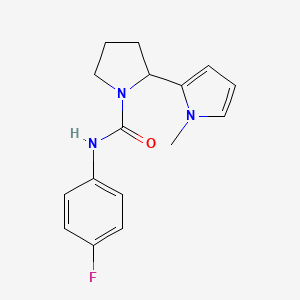
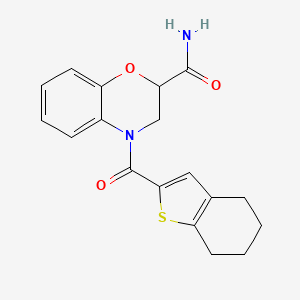

![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
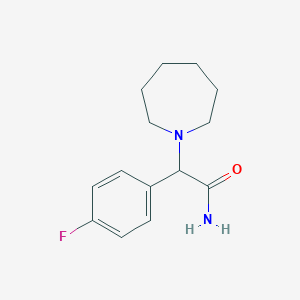
![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)
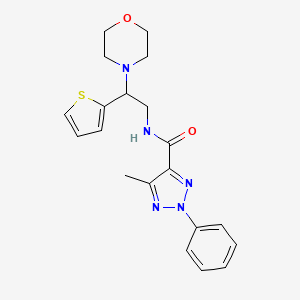
![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)
![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)
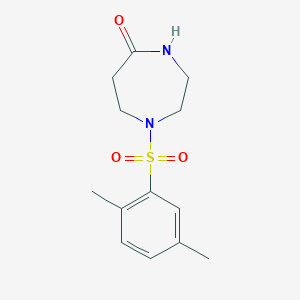


![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)